3-(2-Methylpropylidene)piperidin-2-one
Description
3-(2-Methylpropylidene)piperidin-2-one is a bicyclic lactam featuring a piperidin-2-one core substituted with a 2-methylpropylidene group at the 3-position. Its synthesis involves the acid-catalyzed deprotection of precursor compounds, yielding both (Z)- and (E)-isomers (compounds 75 and 76, respectively) with high efficiency (90% yield) . Key structural and spectral characteristics include:
- Molecular formula: Likely C₉H₁₃NO (based on NMR and MS data).
- Spectral data:
The significant difference in molecular ion peaks between isomers (154.3 vs.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(3E)-3-(2-methylpropylidene)piperidin-2-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)6-8-4-3-5-10-9(8)11/h6-7H,3-5H2,1-2H3,(H,10,11)/b8-6+ |
InChI Key |
XJPIQVDNZQWBEO-SOFGYWHQSA-N |
Isomeric SMILES |
CC(C)/C=C/1\CCCNC1=O |
Canonical SMILES |
CC(C)C=C1CCCNC1=O |
Origin of Product |
United States |
Preparation Methods
a. Synthetic Routes: The asymmetric synthesis of 3-methylpiperidin-2-one involves several steps. One notable method starts with commercially available D-phenylglycinol and delta-valerolactone. During alkylation, the hydroxyl group can be protected or left unprotected, leading to different diastereoisomers. For instance:
- When 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one is alkylated with 2.5 equivalents of s-BuLi, 3-methylpiperidin-2-one is obtained as a single isomer with an overall yield of 91%.
- With the hydroxyl group protected, ®-1-(2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl)piperidine-2-one can be alkylated with 1.5 equivalents of s-BuLi, yielding 3-methylpiperidin-2-one and its diastereoisomer in a ratio of 1:2.5 with a methylation yield of 90%.
b. Industrial Production: Industrial-scale production methods typically involve modifications of these synthetic routes, optimizing efficiency and scalability.
Chemical Reactions Analysis
3-methylpiperidin-2-one: participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to functional group transformations.
Reduction: Reduction processes yield different derivatives.
Substitution: Substituent modifications occur via nucleophilic substitution reactions. Common
Comparison with Similar Compounds
Table 1: Comparison of (Z)- and (E)-Isomers
| Property | (Z)-3-(2-Methylpropylidene)piperidin-2-one (75) | (E)-3-(2-Methylpropylidene)piperidin-2-one (76) |
|---|---|---|
| Stereochemistry | Z-configuration (cis) | E-configuration (trans) |
| ¹H NMR δ (alkene) | 5.66 (s), 5.57 (dd) | 7.03 (s), 6.64 (dt) |
| ¹³C NMR δ (C=O) | 167.03 | 167.32 |
| MS [M+H]⁺ | 154.3 | 254.3 |
| Yield | 90% | 90% |
Key Differences :
- The (E)-isomer exhibits downfield-shifted alkene protons (δ 7.03 vs. 5.66 in Z-isomer), reflecting trans-configuration-induced deshielding .
Comparison with Functionalized Derivatives
Table 2: Comparison of Derivatives
| Property | Compound 50 (Z-isomer derivative) | Compound 51 (E-isomer derivative) |
|---|---|---|
| Substituent | (E)-3-(3,4,5-Trimethoxyphenyl)acryloyl | (E)-3-(3,4,5-Trimethoxyphenyl)acryloyl |
| ¹H NMR δ (acryloyl) | 7.64 (d, J = 15.5 Hz), 7.39 (d, J = 15.5 Hz) | 7.63 (d, J = 15.5 Hz) |
| Molecular Weight | 373.3 (MS) | 373.3 (MS) |
| Retention Time (HPLC) | 8.24 min | Not reported |
Key Findings :
- Both derivatives retain the core piperidin-2-one structure but show altered electronic profiles due to the electron-rich trimethoxyphenyl group, which may enhance senolytic activity (implied by the study title) .
- The acryloyl group introduces conjugation, as evidenced by characteristic doublets in ¹H NMR (J = 15.5 Hz) .
Comparison with Other Piperidin-2-one Analogues
Piperidin-2-one (–)-25.115
This compound, synthesized via palladium-catalyzed decarboxylation, shares the lactam core but lacks the methylpropylidene substituent. Its biological activity is tied to stereochemistry, emphasizing the role of substituents in modulating reactivity .
3-Amino-1-(2-methylphenyl)piperidin-2-one ()
- Structural difference: Replaces the methylpropylidene group with a 2-methylphenyl substituent and adds an amino group.
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